Mibolerone, chemically known as 7α,17α-dimethyl-19-nortestosterone, is synthesized from steroid precursors. It was initially developed by the Upjohn Company and is marketed under various brand names. Mibolerone is classified as an anabolic steroid due to its ability to promote muscle growth and enhance athletic performance. Its structure is derived from testosterone, specifically modified to enhance its anabolic properties while minimizing androgenic effects.
The synthesis of mibolerone involves several key steps:
Mibolerone's molecular formula is . Its structure features a steroid backbone with specific modifications that enhance its binding affinity to androgen receptors. The presence of two methyl groups at positions 7α and 17α contributes significantly to its anabolic properties while reducing androgenic activity compared to testosterone .
Mibolerone undergoes various chemical reactions that can influence its biological activity:
These reactions are critical for understanding its pharmacokinetics and potential therapeutic effects.
The mechanism of action for mibolerone primarily involves its interaction with androgen receptors. Upon binding to these receptors, mibolerone initiates a series of intracellular signaling pathways that promote anabolic processes:
Mibolerone exhibits specific physical and chemical properties that are significant for its applications:
These properties are crucial for formulation development in pharmaceutical applications.
Mibolerone has several applications in both veterinary medicine and research:
Mibolerone (7α,17α-dimethyl-19-nortestosterone) is a potent synthetic androgen exhibiting exceptional affinity for the androgen receptor (AR). Competitive binding assays reveal its half-maximal inhibitory concentration (IC₅₀) for the human AR is ~4.02 nM, comparable to dihydrotestosterone (DHT) and exceeding testosterone’s affinity by >20-fold [3] [8]. Structural analyses attribute this high affinity to its 7α-methyl modification, which sterically hinders metabolic degradation while optimizing hydrophobic interactions within the AR ligand-binding domain (LBD) [6]. Mibolerone’s binding stabilizes AR homodimerization and nuclear translocation, facilitating genomic regulation of androgen-responsive genes (e.g., PSA, TMPRSS2) [7].
In breast cancer models (MCF-7, ZR-75-1), mibolerone demonstrates dose-dependent antiproliferative activity (EC₅₀: 0.1–10 nM) via AR activation. This effect is abrogated by AR antagonists (e.g., hydroxyflutamide) or AR-targeted siRNA, confirming AR-specific signaling [8]. Unlike testosterone, mibolerone resists reduction by 5α-reductase, enhancing its bioactivity in tissues expressing this enzyme [6].
Table 1: Androgen Receptor Binding Affinity of Select Ligands
Compound | Relative AR Binding Affinity (%) | IC₅₀ (nM) |
---|---|---|
Dihydrotestosterone | 100 (Reference) | 4.02 |
Mibolerone | 108 | 4.5 |
Metribolone | 204 | 2.2 |
Testosterone | 38 | 45.6 |
Data derived from competitive displacement assays using [³H]-R1881 [6] [8].
Mibolerone exhibits significant cross-reactivity with the progesterone receptor (PR). Binding assays show its relative affinity for human PR is 214%—higher than progesterone itself (reference: 100%) and exceeding most synthetic androgens [6]. This dual activity arises from structural similarities between PR and AR LBDs, enabling mibolerone to induce PR dimerization and DNA binding [8].
In transcriptional reporter assays (U2-OS cells), mibolerone activates PR-dependent luciferase expression at concentrations ≥1 nM, with efficacy comparable to the progestin R5020 [6]. This PR agonism contributes to its antigonadotropic effects in vivo, suppressing luteinizing hormone (LH) secretion via hypothalamic-pituitary feedback—a key mechanism for estrus prevention in canids [4] [6]. Notably, mibolerone’s 7α-methyl group enhances PR binding stability, reducing dissociation rates by 50% compared to non-methylated analogs [6].
Mibolerone’s interactions with glucocorticoid (GR) and mineralocorticoid (MR) receptors are minimal yet physiologically relevant. Binding affinities relative to reference ligands are:
Though weak, mibolerone antagonizes dexamethasone-induced transactivation in GR reporter assays at high concentrations (IC₅₀: 500 nM) [6]. In renal epithelia, it exhibits negligible MR agonist activity, avoiding fluid-retentive effects typical of potent MR agonists [5]. This selectivity profile stems from:
Table 2: Transcriptional Modulation of Steroid Receptors by Mibolerone
Receptor | Relative Binding Affinity (%) | Agonist Activity | Antagonist Activity |
---|---|---|---|
AR | 108 | +++ | – |
PR | 214 | +++ | – |
GR | 1.4 | – | + (Weak) |
MR | 2.1 | – | – |
Activity levels: – = negligible; + = low; +++ = high [5] [6] [8].
Mibolerone’s pharmacodynamics distinguish it from other synthetic androgens:
vs. Metribolone (R1881):Metribolone shows higher AR affinity (204% vs. 108%) but broader cross-reactivity (GR: 26%; MR: 18%), increasing off-target risks [6]. Mibolerone’s 7α-methylation reduces GR/MR engagement while retaining AR/PR potency [6]. In cellular models, mibolerone induces slower AR nuclear retention (t½: 45 min vs. 25 min for metribolone), prolonging transcriptional activity [8].
vs. Trenbolone:Trenbolone (17β-trenbolone) exhibits moderate PR affinity (74%) but negligible GR/MR binding. Mibolerone’s dual AR/PR agonism enhances antigonadotropic efficacy, making it superior for estrus suppression [6]. Trenbolone also undergoes rapid hepatic oxidation, whereas mibolerone’s 17α-methyl group confers oral bioavailability [5].
vs. Nandrolone:Nandrolone has lower AR (154%) and PR (20%) affinity. Mibolerone’s 7α/17α-dimethylation prevents 17-keto reduction—a metabolic inactivation pathway for nandrolone [6].
Table 3: Pharmacodynamic Comparison of Key Synthetic Androgens
Compound | AR Affinity (%) | PR Affinity (%) | Oral Bioavailability | Metabolic Stability |
---|---|---|---|---|
Mibolerone | 108 | 214 | High | High (Resists 5α-R/17β-HSD) |
Metribolone | 204 | 208 | Low | Moderate |
Trenbolone | 197 | 74 | Low | Low (Rapid oxidation) |
Nandrolone | 154 | 20 | Moderate | Low (17-Keto reduction) |
Affinity data relative to reference ligands (AR: testosterone; PR: progesterone) [5] [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: